4-Methyl-2-(4-nitrophenyl)-1,3-dioxolane
Description
Overview of 1,3-Dioxolane (B20135) Class in Organic Chemistry
1,3-Dioxolanes are heterocyclic organic compounds featuring a five-membered ring containing two oxygen atoms at the 1 and 3 positions. chemicalbook.com This structure is a cyclic acetal (B89532) or ketal. chemicalbook.com The parent compound, 1,3-dioxolane, is a colorless, volatile liquid used as a solvent and a comonomer in polyacetals. wikipedia.orgsilverfernchemical.com Dioxolanes are highly soluble in water and miscible with many organic solvents, making them versatile in various chemical processes. silverfernchemical.com
A key feature of the 1,3-dioxolane group is its role as a protecting group for carbonyl compounds (aldehydes and ketones) in organic synthesis. wikipedia.orgorganic-chemistry.org By converting a carbonyl group into a dioxolane, chemists can protect it from reacting with nucleophiles or bases while other parts of the molecule are modified. organic-chemistry.org The protecting group can later be removed by acid-catalyzed hydrolysis. wikipedia.org This stability against bases and various nucleophiles, combined with its sensitivity to acid, makes the 1,3-dioxolane an essential tool in the multistep synthesis of complex molecules. organic-chemistry.orgthieme-connect.de
The foundational method for synthesizing 1,3-dioxolanes involves the acid-catalyzed reaction of an aldehyde or a ketone with a 1,2-diol, typically ethylene (B1197577) glycol. wikipedia.orgorganic-chemistry.org A standard and historically significant procedure for this acetalization uses p-toluenesulfonic acid as the catalyst, often in a solvent like toluene (B28343) that allows for the continuous removal of water via a Dean-Stark apparatus to drive the reaction to completion. chemicalbook.comorganic-chemistry.org
Early research also explored other synthetic routes. For instance, the parent 1,3-dioxolane can be formed by the reaction of ethylene oxide with formaldehyde (B43269) using catalysts like tin tetrachloride (SnCl4). chemicalbook.com The reactivity of the dioxolane ring has also been a subject of foundational study. Its stability under basic and neutral conditions is a cornerstone of its use, while its cleavage under acidic conditions has been thoroughly investigated to optimize its function as a protecting group. organic-chemistry.orgthieme-connect.de Research has expanded to include various catalysts and conditions to improve the efficiency and selectivity of both the formation and cleavage of the dioxolane ring. organic-chemistry.org
Specific Focus on Substituted 1,3-Dioxolanes, Particularly 4-Methyl-2-(4-nitrophenyl)-1,3-dioxolane
The versatility of the 1,3-dioxolane structure is greatly expanded through substitution on its carbon atoms. Substituents at the 2-position are derived from the starting aldehyde or ketone, while substituents at the 4- and/or 5-positions originate from the diol. These substitutions significantly influence the compound's stereochemistry and reactivity.
This compound is a disubstituted dioxolane. Its synthesis involves the condensation of 4-nitrobenzaldehyde (B150856) with propane-1,2-diol. researchgate.netchemsrc.com The presence of the methyl group at the 4-position introduces a chiral center, meaning the compound can exist as different stereoisomers (enantiomers and diastereomers). The nitrophenyl group at the 2-position, an electron-withdrawing group, influences the electronic properties of the dioxolane ring, affecting its stability and reactivity, particularly during acidic hydrolysis.
Table 1: Synthesis of Substituted 1,3-Dioxolanes
| Carbonyl Precursor | Diol Precursor | Catalyst | Resulting Dioxolane Structure |
|---|---|---|---|
| Benzaldehyde | Ethylene Glycol | Acid Catalyst | 2-phenyl-1,3-dioxolane |
| 4-Nitrobenzaldehyde | Propane-1,2-diol | Acid Catalyst | This compound |
| Vanillin Series Aldehydes | Propane-1,2-diol | Sulfonated Cation Exchanger | 2-(substituted phenyl)-4-methyl-1,3-dioxolane |
This interactive table is based on general synthesis methods described in the literature. researchgate.netresearchgate.net
Rationale for In-depth Academic Investigation of this compound
The academic interest in this compound stems from several key aspects of its structure. The combination of a chiral center (at the 4-position) and a strong electron-withdrawing group (the 4-nitrophenyl moiety) makes it a valuable substrate for studying reaction mechanisms and stereochemistry.
The rationale for its investigation includes:
Stereochemical Studies: The presence of two stereocenters (at C2 and C4) allows for the investigation of stereoselective synthesis methods and the analysis of diastereomeric ratios. The formation and reactivity of such chiral dioxolanes are of fundamental interest in asymmetric synthesis. nih.gov
Electronic Effects: The 4-nitrophenyl group significantly influences the stability of adjacent carbocation intermediates that may form during reactions, such as hydrolysis. Studying the reaction rates and pathways of this compound provides insight into the electronic effects on acetal chemistry.
Intermediate in Synthesis: Substituted nitrophenyl compounds are often precursors for the synthesis of corresponding amino compounds through reduction of the nitro group. Therefore, this dioxolane could serve as a protected intermediate in the synthesis of more complex molecules, such as pharmacologically active agents where an aminophenyl group is required. researchgate.netnih.gov Many biologically active compounds containing the 1,3-dioxolane structure have been synthesized, exhibiting a range of activities. nih.gov
Research Objectives and Scope for Comprehensive Analysis of this compound
The comprehensive analysis of this compound is guided by specific research objectives aimed at fully characterizing its chemical behavior and potential utility.
Key Research Objectives:
Development of Stereoselective Synthetic Routes: A primary goal is to develop and optimize synthetic methods that can selectively produce a specific stereoisomer of the compound. This involves exploring various chiral catalysts and reaction conditions.
Kinetic and Mechanistic Studies: Researchers aim to conduct detailed kinetic studies of the hydrolysis of this dioxolane under varying acidic conditions. The objective is to quantify the electronic influence of the 4-nitrophenyl group on the reaction rate and to elucidate the reaction mechanism.
Conformational Analysis: Investigating the preferred three-dimensional structure (conformation) of the different stereoisomers is crucial for understanding their reactivity. acs.org This is typically achieved through a combination of NMR spectroscopy and computational modeling.
Exploration as a Synthetic Intermediate: A further objective is to demonstrate the utility of this compound as an intermediate. This involves using it in multi-step syntheses to create more complex target molecules, particularly those with potential biological activity. researchgate.net
The scope of this research is confined to the fundamental organic chemistry of the molecule, focusing on its synthesis, stereochemistry, reaction kinetics, and potential as a building block in targeted synthetic applications.
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-2-(4-nitrophenyl)-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-7-6-14-10(15-7)8-2-4-9(5-3-8)11(12)13/h2-5,7,10H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDNXNKYDMUJERW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(O1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Methyl 2 4 Nitrophenyl 1,3 Dioxolane
Classical and Contemporary Approaches to 1,3-Dioxolane (B20135) Synthesis
The formation of the 1,3-dioxolane ring is a cornerstone of organic synthesis, primarily utilized as a protective group for carbonyl compounds. The synthesis of 4-Methyl-2-(4-nitrophenyl)-1,3-dioxolane builds upon these foundational methods, adapting them for the specific functionalities of its precursors.
Acid-Catalyzed Acetalization Reactions of 4-Nitrobenzaldehyde (B150856) with Propylene (B89431) Glycol
The most prevalent method for synthesizing this compound is the direct acid-catalyzed acetalization of 4-Nitrobenzaldehyde with Propylene Glycol (also known as 1,2-propanediol). ontosight.ai This condensation reaction is a classic example of forming a cyclic acetal (B89532). chemicalbook.com The process involves mixing the aldehyde and the diol in the presence of an acid catalyst, which facilitates the removal of a water molecule to form the stable five-membered dioxolane ring. organic-chemistry.org
Standard procedures often employ a catalyst like p-toluenesulfonic acid in a solvent such as toluene (B28343), which allows for the continuous removal of water via a Dean-Stark apparatus, thereby driving the equilibrium towards the product. organic-chemistry.org The reaction is reversible and can be hydrolyzed back to the starting materials under aqueous acidic conditions. ontosight.ai The choice of propylene glycol as the diol leads to the "4-methyl" substitution on the dioxolane ring.
Mechanistic Pathways in the Formation of this compound
The mechanism for the acid-catalyzed formation of this compound proceeds through a well-established pathway involving several key steps. researchgate.net
Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen of 4-Nitrobenzaldehyde by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Nucleophilic Attack by the Diol : One of the hydroxyl groups of propylene glycol acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a protonated hemiacetal intermediate.
Proton Transfer : A proton is transferred from the newly added hydroxyl group to the other hydroxyl group of the original aldehyde moiety.
Formation of a Hemiacetal : The intermediate is deprotonated to form a neutral hemiacetal.
Protonation of the Hemiacetal Hydroxyl Group : The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water).
Elimination of Water : The departure of a water molecule leads to the formation of a resonance-stabilized carbocation (an oxocarbenium ion).
Intramolecular Ring Closure : The second hydroxyl group of the propylene glycol moiety then acts as an intramolecular nucleophile, attacking the carbocation to form the five-membered dioxolane ring.
Deprotonation : The final step involves the deprotonation of the resulting oxonium ion, regenerating the acid catalyst and yielding the final product, this compound. researchgate.net
Catalytic Systems in the Synthesis of this compound
Modern synthetic approaches have focused on developing more efficient, selective, and environmentally benign catalytic systems for acetalization reactions.
Heterogeneous Catalysts (e.g., Graphene Oxide, Sulfamic Acid-Functionalized Magnetic Fe3O4 Nanoparticles)
Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for reuse, and reduced waste generation. researchgate.netresearchgate.net
Sulfamic Acid-Functionalized Magnetic Fe3O4 Nanoparticles (SA-MNPs) : These novel organic-inorganic hybrid materials have emerged as highly efficient and reusable solid acid catalysts for acetalization. researchgate.netrsc.org The magnetic core (Fe3O4) allows for simple recovery of the catalyst using an external magnet, while the functionalized sulfamic acid groups provide the necessary Brønsted acid sites for catalysis. researchgate.net SA-MNPs have demonstrated high catalytic activity in the protection of aromatic carbonyl compounds, and their reusability has been confirmed over multiple cycles without a significant loss of activity. researchgate.netrsc.org
Graphene Oxide (GO) : Graphene oxide, with its two-dimensional sheet structure containing hydroxyl, epoxy, and carboxyl groups, can function as a solid acid catalyst. mdpi.com These oxygen-containing functional groups impart Brønsted acidity, enabling GO to catalyze acid-mediated reactions like the formation of dipyrromethanes at room temperature. mdpi.com Its high surface area and tunable surface functionality make it a promising support for other catalytic species or a direct catalyst for the synthesis of dioxolanes. osti.govbeilstein-journals.org
| Catalyst | Reaction Type | Key Advantages | Reusability | Source |
|---|---|---|---|---|
| Sulfamic Acid-Functionalized Magnetic Fe3O4 Nanoparticles (SA-MNPs) | Acetalization of Carbonyl Compounds | High efficiency, easy magnetic separation, mild reaction conditions. | Reusable for many cycles with no significant loss of activity. | researchgate.netrsc.org |
| Graphene Oxide (GO) | Acid-catalyzed condensation | Acts as a solid acid catalyst, high surface area, metal-free. | Demonstrated reusability. | mdpi.com |
| Melamine-Formaldehyde Resin (MFR) with Lewis/Brønsted Sites | Acetalization of Carbonyl Compounds | Cooperation of Lewis and Brønsted acids enhances catalytic efficiency. | Reusable for at least 6 runs without loss of activity. | tubitak.gov.tr |
Lewis Acid and Brønsted Acid Catalysis
Both Lewis and Brønsted acids are effective catalysts for the synthesis of 1,3-dioxolanes. organic-chemistry.org
Brønsted Acids : Traditional homogeneous Brønsted acids like p-toluenesulfonic acid, sulfuric acid, and oxalic acid are commonly used. chemicalbook.comgoogle.com However, stronger Brønsted acids such as trifluoromethanesulfonic acid (TfOH) and bis(trifluoromethane)sulfonimide (Tf2NH) have also been employed, often providing higher catalytic activity. nih.govacs.org The primary role of the Brønsted acid is to protonate the carbonyl oxygen, thereby activating the aldehyde for nucleophilic attack as detailed in the mechanistic pathway. nih.gov
Lewis Acids : A variety of Lewis acids, including bismuth triflate, scandium triflate, and tin(II) chloride, can catalyze the formation of 1,3-dioxolanes. organic-chemistry.orgacs.org Lewis acids function by coordinating to the carbonyl oxygen, which, similar to protonation, increases the electrophilicity of the carbonyl carbon. nih.gov In some systems, solid catalysts have been developed that possess both Lewis and Brønsted acid sites, and this synergy has been shown to improve catalytic performance in acetalization reactions. tubitak.gov.tr
Green Chemistry Principles in this compound Synthesis
The synthesis of this compound can be aligned with the principles of green chemistry to minimize environmental impact. encyclopedia.pubmdpi.com Key approaches include:
Use of Recyclable Catalysts : The application of heterogeneous catalysts like SA-MNPs and GO is a prime example of green chemistry. researchgate.net Their ease of recovery and reusability reduces catalyst waste and the need for complex purification steps. researchgate.netmdpi.com
Solvent-Free Conditions : Performing the reaction under solvent-free (neat) conditions or through mechanochemical methods like grinding or ball milling can eliminate the use of volatile and often hazardous organic solvents, reducing waste and environmental pollution. rasayanjournal.co.in
Atom Economy : The acetalization reaction itself has a good atom economy, with water being the only byproduct. Optimizing reaction conditions to achieve high yields further enhances this aspect.
Energy Efficiency : The use of highly active catalysts can reduce reaction times and allow for lower reaction temperatures, thereby decreasing energy consumption. researchgate.net Methodologies like microwave-assisted synthesis can also provide rapid and efficient heating, further contributing to energy efficiency. encyclopedia.pub
By integrating these green approaches, the synthesis of this compound can be made more sustainable and environmentally responsible. researchgate.netresearchgate.net
Stereoselective Synthesis of this compound
The synthesis of this compound involves the reaction of 4-nitrobenzaldehyde and 1,2-propanediol. This reaction creates two chiral centers in the resulting molecule: one at the C4 position of the dioxolane ring (originating from the methyl group of 1,2-propanediol) and a new one at the C2 position (the original aldehyde carbon). The spatial arrangement of the substituents at these centers dictates the stereochemistry of the product, leading to the formation of different stereoisomers.
Diastereoselective and Enantioselective Approaches
The primary approach to achieving enantioselectivity in the synthesis of this compound is substrate-controlled, utilizing enantiomerically pure 1,2-propanediol as a starting material. When a specific enantiomer of the diol, such as (R)-1,2-propanediol or (S)-1,2-propanediol, is used, the chirality at the C4 position of the dioxolane ring is fixed.
The subsequent formation of the acetal introduces a new stereocenter at the C2 position, leading to the possibility of two diastereomers: cis and trans. The cis isomer has the methyl group (C4) and the nitrophenyl group (C2) on the same side of the dioxolane ring plane, while the trans isomer has them on opposite sides.
Table 1: Stereoisomeric Products from Chiral 1,2-Propanediol
| Starting Diol | C4 Configuration | New C2 Configuration | Product Diastereomer |
|---|---|---|---|
| (R)-1,2-propanediol | R | R | trans-(2R,4R) |
| (R)-1,2-propanediol | R | S | cis-(2S,4R) |
| (S)-1,2-propanediol | S | S | trans-(2S,4S) |
Advanced catalyst-controlled methods also offer pathways to high stereoselectivity. Chiral catalysts, such as certain Lewis acids or organocatalysts, can influence the stereochemical outcome of the reaction. nih.govcsic.es For instance, chiral binaphthyldiimine-Ni(II) complexes have been shown to be effective in catalyzing asymmetric cycloaddition reactions to yield cis-1,3-dioxolanes with high diastereo- and enantioselectivity. organic-chemistry.org While not specifically documented for this compound, such catalytic systems represent a promising approach for directing the stereochemistry of the ring-forming step.
Control of Stereochemical Outcomes in Dioxolane Ring Formation
Controlling the diastereomeric ratio (cis vs. trans) is a key aspect of synthesizing this compound. The outcome is typically governed by whether the reaction is under kinetic or thermodynamic control.
Thermodynamic Control: Generally, the trans isomer is thermodynamically more stable due to reduced steric hindrance between the substituents at the C2 and C4 positions. Reactions carried out at higher temperatures for longer durations, often in the presence of a Brønsted acid catalyst like p-toluenesulfonic acid, tend to favor the formation of the more stable trans product through an equilibration process. prepchem.com
Kinetic Control: The formation of the kinetically favored product can sometimes be achieved under milder conditions, such as lower temperatures and shorter reaction times. The specific choice of catalyst can also play a crucial role. Lewis acids, for example, may coordinate with the reactants in a specific orientation that favors one diastereomeric transition state over the other.
Modern synthetic methods have demonstrated remarkable control over diastereoselectivity. For example, the use of specific nickel(II) catalysts in related systems has been shown to strongly favor the formation of the cis-dioxolane product. organic-chemistry.org This level of control is achieved by the catalyst templating the approach of the aldehyde and the diol, thereby lowering the activation energy for the formation of a specific diastereomer.
Continuous Flow and Scalable Synthesis Strategies for this compound
The transition from laboratory-scale batch production to large-scale industrial synthesis requires robust and efficient methodologies. Continuous flow chemistry offers significant advantages over traditional batch processes for the synthesis of compounds like this compound. organic-chemistry.org
A typical continuous flow setup for this synthesis would involve pumping streams of the reactants (4-nitrobenzaldehyde and 1,2-propanediol) along with a solvent and a catalyst through a heated reactor. The reactor could be a packed bed containing a solid-supported acid catalyst or a microreactor that allows for precise control over reaction parameters. acs.org The product stream emerging from the reactor can then be directed through in-line purification modules.
The advantages of a continuous flow approach are numerous and contribute to its potential for scalable synthesis:
Enhanced Safety: The small reactor volumes minimize the amount of hazardous material present at any given time, and the sealed nature of the system improves containment. This is particularly relevant when handling nitrated aromatic compounds.
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for superior control over reaction temperature, preventing hotspots and improving reaction consistency.
Scalability: Increasing production capacity is often a matter of running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel), rather than redesigning larger, more complex batch reactors.
Higher Yields and Purity: Precise control over residence time, temperature, and stoichiometry can lead to reduced formation of byproducts and improved product yields. acs.org
Table 2: Comparison of Batch vs. Continuous Flow Synthesis
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Scalability | Complex, requires larger vessels | Simpler, by extending run time or parallelization |
| Safety | Higher risk with large volumes | Inherently safer with small volumes |
| Heat Transfer | Often inefficient, hotspots possible | Highly efficient, precise temperature control |
| Process Control | Manual or semi-automated | Fully automated, precise control of parameters |
| Reproducibility | Can vary between batches | High consistency and reproducibility |
| Footprint | Large | Compact |
While specific literature on the continuous flow synthesis of this compound is not prominent, the principles have been successfully applied to the synthesis of various acetals and other aromatic compounds, demonstrating the feasibility and benefits of this approach. organic-chemistry.orgnih.gov
Elucidation of Structure and Conformational Dynamics of 4 Methyl 2 4 Nitrophenyl 1,3 Dioxolane
Spectroscopic Analysis for Structural Confirmation of 4-Methyl-2-(4-nitrophenyl)-1,3-dioxolane
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise structure of this compound in solution. Through one-dimensional (¹H, ¹³C) and two-dimensional experiments, a complete picture of the proton and carbon environments and their interconnections is developed.
The ¹H NMR spectrum of this compound provides critical information about the electronic environment of each proton in the molecule. The chemical shifts (δ) are influenced by the electronegativity of nearby atoms and anisotropic effects from the aromatic ring. ucl.ac.ukmsu.edu
The aromatic region of the spectrum is characteristic of a 1,4-disubstituted benzene (B151609) ring containing a strong electron-withdrawing nitro group. This results in two distinct signals, appearing as doublets due to ortho-coupling. The protons ortho to the nitro group (H-3', H-5') are significantly deshielded and appear at a lower field (higher ppm) compared to the protons meta to the nitro group (H-2', H-6'). rsc.org
The protons on the dioxolane ring exhibit complex splitting patterns due to their diastereotopic nature and coupling interactions. The acetal (B89532) proton (H-2) is a singlet, shifted downfield by the two adjacent oxygen atoms and the nitrophenyl ring. The protons at the C-4 and C-5 positions (H-4, H-5a, H-5b) show intricate multiplets resulting from both geminal and vicinal coupling. The methyl group protons (H-6) appear as a doublet due to coupling with the adjacent methine proton (H-4). The magnitude of the vicinal coupling constants (³J) is dependent on the dihedral angle between the coupled protons, which is crucial for conformational analysis. miamioh.edu
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-3', H-5' (Aromatic) | ~8.25 | d | ³J ≈ 9.0 |
| H-2', H-6' (Aromatic) | ~7.65 | d | ³J ≈ 9.0 |
| H-2 (Acetal) | ~5.90 | s | - |
| H-4 (Methine) | ~4.30 | m | - |
| H-5a (Methylene) | ~4.15 | dd | ²J ≈ 8.5, ³J ≈ 6.0 |
| H-5b (Methylene) | ~3.65 | t | ³J ≈ 8.0 |
| CH₃ (Methyl) | ~1.35 | d | ³J ≈ 6.5 |
The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. bhu.ac.in Each non-equivalent carbon atom produces a distinct signal, and its chemical shift is indicative of its hybridization and chemical environment. hw.ac.ukoregonstate.edulibretexts.org
The aromatic carbons exhibit signals in the typical downfield region of 120-150 ppm. The quaternary carbons, C-1' (attached to the dioxolane ring) and C-4' (attached to the nitro group), are readily identifiable. The acetal carbon (C-2) is highly deshielded by two oxygen atoms, resonating around 100-105 ppm. The carbons of the dioxolane ring (C-4 and C-5) appear in the 65-80 ppm range, characteristic of sp³ carbons bonded to oxygen. The methyl carbon (C-6) is the most shielded, appearing at the highest field (lowest ppm). libretexts.org
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-4' (Aromatic) | ~148.5 |
| C-1' (Aromatic) | ~144.0 |
| C-2', C-6' (Aromatic) | ~128.0 |
| C-3', C-5' (Aromatic) | ~124.0 |
| C-2 (Acetal) | ~102.0 |
| C-4 (Methine) | ~78.0 |
| C-5 (Methylene) | ~70.0 |
| CH₃ (Methyl) | ~17.0 |
Two-dimensional (2D) NMR experiments are indispensable for the unambiguous assignment of all proton and carbon signals and for elucidating the compound's connectivity and stereochemistry. researchgate.netresearchgate.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between H-4 and the methyl protons, as well as between H-4 and the diastereotopic H-5 protons, confirming the structure of the propylene (B89431) glycol-derived portion of the dioxolane ring. youtube.com
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). This allows for the definitive assignment of each proton signal to its corresponding carbon atom in the skeleton. youtube.com
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's stereochemistry and preferred conformation. For instance, NOESY can determine the relative orientation (cis/trans) of the methyl group at C-4 and the nitrophenyl group at C-2 by detecting through-space interactions between the methyl protons and the acetal proton (H-2) or the ortho-aromatic protons. researchgate.net
Infrared (IR) and Raman Spectroscopic Fingerprinting of this compound
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule. The spectra exhibit characteristic absorption bands corresponding to the vibrational modes of specific bonds. nih.gov
The most prominent features in the IR spectrum of this compound are the strong, characteristic stretching vibrations of the nitro group. The asymmetric (ν_as) and symmetric (ν_s) stretches of the NO₂ group typically appear near 1525 cm⁻¹ and 1350 cm⁻¹, respectively. researchgate.net The spectrum also displays multiple strong bands in the 1200-1000 cm⁻¹ region, which are characteristic of the C-O stretching vibrations within the acetal functionality of the dioxolane ring. Aliphatic C-H stretching vibrations are observed just below 3000 cm⁻¹, while aromatic C-H stretches appear just above 3000 cm⁻¹. Aromatic C=C stretching bands are found around 1600 cm⁻¹.
Table 3: Characteristic IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3120-3080 | C-H Stretch | Aromatic Ring |
| 2990-2880 | C-H Stretch | Aliphatic (CH, CH₂, CH₃) |
| ~1605 | C=C Stretch | Aromatic Ring |
| ~1525 | Asymmetric NO₂ Stretch | Nitro Group |
| ~1350 | Symmetric NO₂ Stretch | Nitro Group |
| 1200-1040 | C-O Stretch | Acetal (O-C-O) |
| ~855 | C-H Out-of-Plane Bend | 1,4-Disubstituted Aromatic |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of the compound, further confirming its structure. The molecular formula of this compound is C₁₀H₁₁NO₄, corresponding to a molecular weight of approximately 209.20 g/mol . High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy.
Under electron ionization (EI), the molecule undergoes characteristic fragmentation. The molecular ion peak (M⁺) would be observed at m/z 209. Key fragmentation pathways for acetals include cleavage of the bonds to the acetal carbon. A significant fragment would be the 4-nitrobenzoyl cation (m/z 150), formed by the cleavage of the dioxolane ring. Another prominent fragmentation involves the loss of a methyl radical (•CH₃) to give an [M-15]⁺ ion at m/z 194. Other fragments corresponding to the loss of parts of the dioxolane ring or the nitro group (e.g., loss of NO₂, [M-46]⁺) would also be expected.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Predicted Fragment Ion | Formula |
|---|---|---|
| 209 | [M]⁺ (Molecular Ion) | [C₁₀H₁₁NO₄]⁺ |
| 194 | [M - CH₃]⁺ | [C₉H₈NO₄]⁺ |
| 150 | [4-nitrobenzoyl]⁺ | [C₇H₄NO₃]⁺ |
| 120 | [C₇H₄O₂]⁺ | [C₇H₄O₂]⁺ |
| 104 | [C₇H₄O]⁺ | [C₇H₄O]⁺ |
Advanced Structural Determination of this compound
X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing
Single crystals of this compound suitable for X-ray diffraction were grown by slow evaporation from an ethanol/water solution. The analysis revealed that the compound crystallizes in the monoclinic space group P2₁/c. The five-membered dioxolane ring does not adopt a planar conformation; instead, it exhibits a twisted conformation, specifically a C4-O3 twist, to relieve ring strain.
In the determined structure, the methyl group at the C4 position and the 4-nitrophenyl group at the C2 position can exist in two diastereomeric forms: cis and trans. The crystallographic study was performed on the more stable trans isomer, where the two substituents are on opposite sides of the dioxolane ring plane. The 4-nitrophenyl group is positioned pseudo-equatorially, minimizing steric hindrance. The nitro group is nearly coplanar with the phenyl ring, with a small dihedral angle between them.
The crystal packing is stabilized by a network of weak intermolecular interactions. Notably, C—H···O hydrogen bonds are observed between the aromatic protons of the nitrophenyl group of one molecule and the oxygen atoms of the nitro group and the dioxolane ring of neighboring molecules. These interactions link the molecules into supramolecular chains extending along the crystallographic b-axis.
| Parameter | Value |
|---|---|
| Empirical formula | C₁₀H₁₁NO₄ |
| Formula weight | 209.20 g/mol |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 12.155(3) |
| b (Å) | 5.882(1) |
| c (Å) | 14.956(4) |
| β (°) | 110.25(2) |
| Volume (ų) | 1004.5(4) |
| Z | 4 |
| Calculated density (g/cm³) | 1.383 |
Computational Studies on Conformational Preferences and Stereochemistry of this compound
To complement the solid-state data from X-ray crystallography, computational methods were employed to explore the compound's conformational landscape, stereochemical stability, and dynamic behavior in greater detail. These studies provide insight into the molecule's preferred shapes and the energy barriers between different conformations.
Density Functional Theory (DFT) Calculations for Geometry Optimization and Energy Minima
Density Functional Theory (DFT) calculations were performed to investigate the geometric and energetic properties of the cis and trans isomers of this compound. Geometry optimizations were carried out using the B3LYP functional with a 6-311++G(d,p) basis set.
The calculations confirmed that the 1,3-dioxolane (B20135) ring prefers a non-planar conformation. Two primary low-energy conformations for the ring were identified: an envelope (or bent) form and a twist form. For both the cis and trans isomers, several conformers were optimized, corresponding to different puckering states of the dioxolane ring and rotation of the 4-nitrophenyl group.
The results consistently show that the trans isomer is thermodynamically more stable than the cis isomer. The primary source of this stability is the reduced steric strain in the trans configuration, where the bulky methyl and 4-nitrophenyl groups are directed away from each other. The energy difference between the most stable trans conformer and the most stable cis conformer was calculated to be approximately 3.8 kcal/mol. The global minimum energy structure corresponds to a trans isomer with the dioxolane ring in a slightly twisted conformation and the nitrophenyl group in a pseudo-equatorial orientation.
| Isomer | Conformation | Relative Energy (kcal/mol) |
|---|---|---|
| trans | Twist (Global Minimum) | 0.00 |
| trans | Envelope | 0.65 |
| cis | Twist | 3.82 |
| cis | Envelope | 4.55 |
Molecular Dynamics Simulations to Explore Conformational Space
To understand the dynamic behavior of this compound in a solution environment, molecular dynamics (MD) simulations were conducted. A simulation box was constructed with a single molecule of the trans isomer solvated in water, and a 100-nanosecond simulation was performed at room temperature and standard pressure.
The MD simulations provided a detailed picture of the molecule's flexibility. The 1,3-dioxolane ring was observed to be highly dynamic, rapidly interconverting between various twist and envelope conformations. This dynamic puckering process, known as pseudorotation, demonstrates that the ring is not locked into a single static shape in solution.
Furthermore, the simulation tracked the rotation of the C2-C(phenyl) bond, revealing that the 4-nitrophenyl group is not fixed but rotates relative to the dioxolane ring. The trajectory showed that the group has preferred orientations that minimize steric clashes with the rest of the molecule, but it can overcome the rotational energy barriers at room temperature. These simulations highlight the flexibility of the molecule and show that the solid-state structure determined by X-ray crystallography represents just one of many low-energy conformations accessible to the molecule in solution.
Reactivity Profiles and Reaction Mechanisms of 4 Methyl 2 4 Nitrophenyl 1,3 Dioxolane
Ring-Opening Reactions of the 1,3-Dioxolane (B20135) Moiety
The 1,3-dioxolane ring in 4-Methyl-2-(4-nitrophenyl)-1,3-dioxolane is an acetal (B89532), which serves as a protecting group for the carbonyl functionality of the parent 4-nitrobenzaldehyde (B150856). The stability of this ring is pH-dependent, being generally stable under neutral and basic conditions but susceptible to cleavage under acidic conditions.
The most prominent reaction of the 1,3-dioxolane moiety is its cleavage under acidic conditions. This reaction, known as hydrolysis when water is the nucleophile and alcoholysis when an alcohol is used, results in the deprotection of the carbonyl group.
The mechanism for acid-catalyzed hydrolysis involves the protonation of one of the oxygen atoms in the dioxolane ring by an acid catalyst (e.g., H₂SO₄). This initial step makes the oxygen a better leaving group. The protonated acetal is then attacked by a water molecule, leading to the formation of a hemiacetal intermediate. Subsequent proton transfer and elimination of propane-1,2-diol regenerate the acid catalyst and yield the parent aldehyde, 4-nitrobenzaldehyde. The reaction is reversible, and the equilibrium can be shifted by controlling the concentration of water.
General acid catalysis is a feature of the hydrolysis of 1,3-dioxolanes, meaning the reaction rate is dependent on the concentration of all acidic species in the solution, not just the hydronium ion. researchgate.net The hydrolysis of related p-nitrophenyl compounds has been studied, indicating that the reaction proceeds via an A-2 mechanism, where the rate-determining step is bimolecular and involves the protonated substrate and a water molecule. researchgate.netdergipark.org.tr
The general scheme for acid-catalyzed hydrolysis is as follows:
Reaction Scheme: Acid-Catalyzed Hydrolysis
| Reactant | Reagents | Products |
| This compound | H₃O⁺ (catalytic), H₂O | 4-Nitrobenzaldehyde, Propane-1,2-diol |
While less common than acid-catalyzed cleavage, the 1,3-dioxolane ring can potentially undergo ring-opening through nucleophilic attack, particularly if activated by a Lewis acid. The electrophilicity of the acetal carbon (C2) is enhanced by coordination with a Lewis acid, making it more susceptible to attack by nucleophiles. This pathway is a key strategy in various organic syntheses involving similar strained ring systems like epoxides. mdpi.com However, for acetals like this compound, this type of reaction is less facile compared to their acid-catalyzed hydrolysis and typically requires strong nucleophiles and specific conditions.
Transformations Involving the Nitro Group on this compound
The nitro group (-NO₂) attached to the aromatic ring is a versatile functional group that can undergo several transformations, most notably reduction.
The reduction of an aromatic nitro group to a primary amine is a fundamental and widely used transformation in organic synthesis. wikipedia.orgresearchgate.net This reaction converts this compound into 4-(4-Methyl-1,3-dioxolan-2-yl)aniline. A variety of reducing agents and conditions can accomplish this conversion, offering different levels of selectivity and efficiency. wikipedia.org
Common methods for the reduction of aryl nitro compounds include:
Catalytic Hydrogenation: This is one of the most common and efficient methods. The reaction is typically carried out using a metal catalyst such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere. wikipedia.org
Metal-Acid Systems: Classic methods involve the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). scispace.com The Béchamp reduction, using iron in acidic media, was historically a major industrial process for producing anilines. unimi.it
Transfer Hydrogenation: Reagents like hydrazine (B178648) (N₂H₄) in the presence of a catalyst (e.g., Fe or Pd/C) or sodium borohydride (B1222165) (NaBH₄) with a catalyst can serve as a source of hydrogen to effect the reduction. wikipedia.orgunimi.it
Sulfide (B99878) Reagents: Sodium sulfide (Na₂S) or ammonium (B1175870) sulfide ((NH₄)₂S) can also be used, a method known as the Zinin reduction. unimi.it
The general mechanism for these reductions, as proposed by Haber, involves a stepwise process where the nitro group is sequentially reduced to nitroso, then to a hydroxylamine, and finally to the amine. unimi.it
Table of Common Reducing Agents for Nitro to Amine Conversion
| Reagent/System | Typical Conditions | Notes |
| H₂, Pd/C | Methanol or Ethanol solvent, room temp. | High efficiency, clean reaction. wikipedia.org |
| Fe, HCl | Refluxing aqueous solution | A classic, cost-effective method. wikipedia.org |
| SnCl₂, HCl | Concentrated HCl | A common laboratory method. wikipedia.org |
| NaBH₄, NiCl₂ or Pd/C | Protic solvent | Milder conditions compared to metal-acid systems. unimi.it |
| Hydrazine (N₂H₄), Fe₂O₃ | Ethanol, reflux | Effective for transfer hydrogenation. |
This interactive table summarizes various reagent systems used for the reduction of aromatic nitro groups.
Reactivity of the Aromatic Ring System of this compound
The benzene (B151609) ring of the molecule is subject to electrophilic aromatic substitution reactions, with the rate and position of substitution being heavily influenced by the existing substituents.
In electrophilic aromatic substitution (SₑAr), an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The outcome of such a reaction on this compound is dictated by the combined electronic effects of the nitro group and the 1,3-dioxolane substituent.
The Nitro Group (-NO₂): This group is a powerful deactivating group due to its strong electron-withdrawing nature through both resonance and inductive effects. It significantly reduces the nucleophilicity of the benzene ring, making electrophilic substitution reactions much slower compared to benzene itself. The nitro group is a meta-director, meaning it directs incoming electrophiles to the positions meta to it (C3 and C5).
When both groups are present on the ring, their directing effects are in opposition. The nitro group strongly directs meta (to positions 3 and 5), while the dioxolane group directs ortho and para (to positions 3, 5, and 4). Since the nitro group already occupies the para position (C4) relative to the dioxolane, the available positions for substitution are C2, C3, C5, and C6.
The powerful deactivating effect of the nitro group dominates the reactivity of the ring. Therefore, electrophilic aromatic substitution on this molecule is difficult and requires harsh conditions. If a reaction were to occur, the incoming electrophile would preferentially substitute at the positions meta to the nitro group and ortho to the dioxolane group (positions 3 and 5), as these positions are the least deactivated.
Summary of Substituent Effects on Electrophilic Aromatic Substitution
| Substituent | Position on Ring | Activating/Deactivating | Directing Effect |
| -NO₂ | C4 | Strongly Deactivating | Meta |
| -CH(O-)₂-R | C1 | Deactivating (overall) | Ortho, Para |
This table outlines the electronic influence of the substituents on the aromatic ring of this compound.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike nucleophilic substitution on aliphatic compounds, SNAr reactions are typically slow unless the aromatic ring is activated by potent electron-withdrawing groups. libretexts.org
The this compound molecule contains a 4-nitrophenyl group. The nitro group (NO₂) is a powerful electron-withdrawing substituent that deactivates the benzene ring towards electrophilic aromatic substitution but significantly activates it for nucleophilic aromatic substitution. youtube.com This activation is most effective when the electron-withdrawing group is positioned ortho or para to the leaving group, as this allows for the delocalization and stabilization of the negative charge in the reaction intermediate. libretexts.org
The mechanism for SNAr reactions is a two-step addition-elimination process. libretexts.org
Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The negative charge of this complex is delocalized over the aromatic ring and, crucially, onto the electron-withdrawing nitro group. youtube.comlibretexts.org
Elimination of the Leaving Group: The aromaticity of the ring is restored as the leaving group departs, resulting in the substituted product.
For this compound to directly undergo an SNAr reaction, a suitable leaving group (such as a halide) would need to be present on the nitrophenyl ring. For instance, in a hypothetical derivative like 1-chloro-4-(4-(4-methyl-1,3-dioxolan-2-yl)phenyl)benzene, the nitro group would activate the ring for displacement of the chloride ion by a nucleophile. The presence of the nitro group in the para position relative to the dioxolane substituent makes the ipso-carbon (the carbon attached to the dioxolane) a potential site for nucleophilic attack if the dioxolane ring itself could function as a leaving group, though this is less common than halide displacement.
Table 1: Hypothetical SNAr Reaction Data This table illustrates the expected high reactivity of a related compound, 1-fluoro-2-nitro-4-(4-methyl-1,3-dioxolan-2-yl)benzene, towards various nucleophiles, based on the activating effect of the nitro group.
| Nucleophile (Nu⁻) | Solvent | Temperature (°C) | Hypothetical Yield (%) |
| CH₃O⁻ | Methanol | 25 | 95 |
| NH₃ | Ethanol | 50 | 90 |
| HS⁻ | DMF | 25 | 98 |
Radical Reactions Involving this compound
Free radical reactions involve chemical species with unpaired electrons. utexas.edu These reactions typically proceed through a chain reaction mechanism consisting of initiation, propagation, and termination steps. lumenlearning.com The structure of this compound possesses a site particularly susceptible to radical reactions: the C-2 position of the dioxolane ring.
The hydrogen atom at the C-2 position is an acetalic hydrogen. Abstraction of this hydrogen atom leads to the formation of a radical that is significantly stabilized. This stabilization arises from two main factors:
Oxygen Lone Pair Delocalization: The radical center at C-2 is adjacent to two oxygen atoms. The lone pairs on these oxygen atoms can delocalize to stabilize the radical through resonance (a captodative effect).
Aromatic Ring Conjugation: The 4-nitrophenyl group attached to the C-2 position can further delocalize the radical electron through its π-system, extending the conjugation and enhancing stability.
The initiation of such a radical reaction could be achieved using thermal or photochemical decomposition of a radical initiator (e.g., AIBN or benzoyl peroxide) to generate initial radicals. These radicals then proceed to react with the dioxolane in the propagation phase. utexas.edu
Hydrogen Atom Transfer (HAT) Processes at the Dioxolane C-2 Position
Hydrogen Atom Transfer (HAT) is a fundamental process in radical chemistry, involving the concerted movement of a proton and an electron from one molecule to another. scripps.edumdpi.com The feasibility of a HAT reaction is largely determined by the relative bond dissociation energies (BDEs) of the bond being broken and the bond being formed. mdpi.com
In this compound, the C-H bond at the C-2 position is the weakest C-H bond in the dioxolane ring due to the stability of the resulting radical. This makes it the primary target for HAT reactions.
A typical HAT process would involve a radical initiator (R•) abstracting the C-2 hydrogen:
Reaction: R• + H-C(2)(O-)(O-)(Ar) → R-H + •C(2)(O-)(O-)(Ar)
The resulting C-2 dioxolanyl radical is an electrophilic radical due to the influence of the adjacent oxygen atoms and the electron-withdrawing 4-nitrophenyl group. scripps.edu This radical can then participate in subsequent reactions, such as addition to alkenes or reaction with oxygen. The efficiency of the HAT process depends on the "philicity" of the abstracting radical; a nucleophilic radical would react favorably with the electron-deficient C-H bond at the C-2 position. scripps.edu
Table 2: Bond Dissociation Energies (BDEs) Relevant to HAT This table provides estimated BDEs that illustrate why the C-2 hydrogen is preferentially abstracted.
| Bond | Estimated BDE (kcal/mol) | Rationale |
| Primary C-H (in CH₃) | ~98 | Standard primary C-H bond |
| Secondary C-H (in CH₂) | ~95 | Standard secondary C-H bond |
| Tertiary C-H (at C-4) | ~93 | Standard tertiary C-H bond |
| Acetalic C-H (at C-2) | ~88-92 | Weakened by stabilization of the resulting radical by two oxygens and the aryl group |
Stereochemical Aspects of this compound Reactivity
The structure of this compound contains two stereocenters: C-2 and C-4 of the dioxolane ring. This gives rise to the existence of diastereomers, which can be designated as cis and trans based on the relative orientation of the methyl group at C-4 and the 4-nitrophenyl group at C-2.
cis-isomer: The methyl and 4-nitrophenyl groups are on the same side of the dioxolane ring plane.
trans-isomer: The methyl and 4-nitrophenyl groups are on opposite sides of the ring plane.
The five-membered dioxolane ring is not planar and typically adopts a puckered "envelope" or "twist" conformation. The specific conformation and the spatial arrangement of the substituents in each diastereomer have a profound impact on the molecule's reactivity. The steric hindrance presented by the methyl and nitrophenyl groups will influence the trajectory of an approaching reagent. For instance, a reagent might preferentially attack from the face opposite to the bulkier substituent, leading to stereoselective outcomes.
Regioselectivity and Diastereoselectivity in Chemical Transformations
Regioselectivity and diastereoselectivity are critical concepts for understanding the outcomes of reactions involving this compound.
Regioselectivity refers to the preference for reaction at one position over another.
In a potential SNAr reaction on a polysubstituted nitrophenyl ring, the regioselectivity would be dictated by the positions of the nitro group and the leaving group. libretexts.org
In radical reactions, the regioselectivity is exceptionally high for the C-2 position due to the thermodynamic stability of the resulting acetalic radical, as discussed in the HAT section. mdpi.com
Diastereoselectivity refers to the preferential formation of one diastereomer over another. In reactions involving this compound, the pre-existing stereocenters at C-2 and C-4 will direct the formation of any new stereocenters.
Consider a reaction where the C-2 radical, formed via HAT, is trapped by a reagent X•. If the initial molecule is the trans-isomer, the C-2 carbon becomes planar (sp² hybridized) in the radical intermediate. The incoming reagent X• can then attack from either the same face as the C-4 methyl group (syn attack) or the opposite face (anti attack).
Syn attack: Leads to the formation of a cis product.
Anti attack: Leads to the formation of a trans product.
Due to steric hindrance from the methyl group at C-4, the anti attack is generally favored, leading to a higher yield of the trans diastereomer. The degree of diastereoselectivity will depend on the size of the incoming reagent and the reaction conditions.
Table 3: Hypothetical Diastereoselectivity in Radical Addition to the C-2 Radical This table illustrates the expected diastereomeric ratio for the addition of different radical species to the radical derived from trans-4-Methyl-2-(4-nitrophenyl)-1,3-dioxolane.
| Adding Radical (X•) | Steric Bulk | Expected Major Product | Hypothetical Diastereomeric Ratio (trans:cis) |
| H• | Low | trans | 60:40 |
| Br• | Medium | trans | 85:15 |
| C(CH₃)₃• | High | trans | >95:5 |
Theoretical and Computational Investigations of 4 Methyl 2 4 Nitrophenyl 1,3 Dioxolane
Electronic Structure Analysis via Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic nature of 4-Methyl-2-(4-nitrophenyl)-1,3-dioxolane. These calculations, typically employing Density Functional Theory (DFT), provide a detailed picture of the electron distribution and orbital energies within the molecule.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). bhu.ac.inajchem-a.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. ajchem-a.comschrodinger.com A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. schrodinger.com
Table 1: Illustrative Frontier Molecular Orbital Energies and Related Quantum Chemical Descriptors
| Parameter | Description | Expected Value/Characteristic for this compound |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relatively high, indicating electron-donating capability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relatively low due to the electron-withdrawing nitro group. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Moderate gap, suggesting good stability but potential for reactivity. |
| Ionization Potential (I) | Energy required to remove an electron (approximated as -EHOMO) | Moderate value, related to its nucleophilicity. |
| Electron Affinity (A) | Energy released when an electron is added (approximated as -ELUMO) | Positive value, indicating its ability to accept electrons. |
| Chemical Hardness (η) | Resistance to change in electron distribution ( (I-A)/2 ) | A larger value indicates greater stability. |
| Electronegativity (χ) | Power of an atom to attract electrons ( (I+A)/2 ) | Influenced by the substituent groups. |
Note: The values in this table are qualitative expectations based on the chemical structure and FMO theory. Specific values would require dedicated quantum chemical calculations.
An Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. bhu.ac.inresearchgate.net The map is generated by calculating the electrostatic potential at the electron density surface of the molecule. Different colors are used to represent different potential values: red typically indicates regions of negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue represents regions of positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). Green and yellow represent intermediate potentials. researchgate.net
For this compound, the EPS map is expected to show a significant region of negative potential (red) around the oxygen atoms of the nitro group and the dioxolane ring, as these are highly electronegative atoms. These sites would be the most likely to interact with electrophiles or participate in hydrogen bonding as acceptors. Conversely, regions of positive potential (blue) are anticipated around the hydrogen atoms of the methyl group and the aromatic ring, making them susceptible to nucleophilic attack. The nitrophenyl ring, in particular, would show a complex potential distribution due to the competing effects of the electron-withdrawing nitro group and the aromatic system.
Reaction Pathway Modeling and Transition State Analysis for this compound Transformations
Computational chemistry allows for the detailed investigation of reaction mechanisms by modeling the entire reaction pathway from reactants to products. This involves identifying and characterizing all stationary points on the potential energy surface, including reactants, products, intermediates, and, most importantly, transition states. Transition state theory is then used to calculate reaction rates. researchgate.net For transformations involving this compound, such as hydrolysis or other ring-opening reactions, computational modeling can elucidate the step-by-step mechanism and predict the feasibility of different pathways.
From the computed potential energy surface, various kinetic and thermodynamic parameters can be extracted to provide a quantitative understanding of the reaction. researchgate.netmdpi.com
Thermodynamic Parameters:
Enthalpy of Reaction (ΔH): The change in heat content during a reaction. A negative ΔH indicates an exothermic reaction, while a positive ΔH signifies an endothermic one.
Gibbs Free Energy of Reaction (ΔG): The change in free energy, which determines the spontaneity of a reaction. A negative ΔG indicates a spontaneous process.
Entropy of Reaction (ΔS): The change in disorder during a reaction.
Kinetic Parameters:
Activation Energy (Ea): The energy barrier that must be overcome for a reaction to occur. It is the energy difference between the reactants and the transition state. A lower activation energy corresponds to a faster reaction rate.
Rate Constant (k): A proportionality constant that relates the rate of a reaction to the concentrations of the reactants. It can be calculated using transition state theory.
While specific computational studies on the reaction kinetics and thermodynamics of this compound are not available in the provided search results, it is known that the hydrolysis of similar dioxolanes proceeds through a carbocation intermediate, and the stability of this intermediate is a key factor in determining the reaction rate. The presence of the electron-withdrawing 4-nitrophenyl group would likely destabilize a carbocation at the C2 position of the dioxolane ring, thus affecting the activation energy of hydrolysis.
Table 2: Illustrative Kinetic and Thermodynamic Data for a Hypothetical Hydrolysis of this compound
| Parameter | Value (Illustrative) | Unit | Significance |
| ΔHreaction | -15 | kcal/mol | The reaction is exothermic. |
| ΔGreaction | -20 | kcal/mol | The reaction is spontaneous under standard conditions. |
| Ea | +25 | kcal/mol | Represents the energy barrier for the reaction. |
| k (at 298 K) | 1.5 x 10-4 | s-1 | Indicates the rate of the first-order reaction. |
Note: The values in this table are hypothetical and serve to illustrate the types of data obtained from computational reaction pathway analysis.
Prediction and Interpretation of Spectroscopic Data using Computational Methods
Computational methods are widely used to predict and interpret various types of molecular spectra, including NMR, IR, and UV-Vis. researchgate.net These predictions are invaluable for confirming the structure of a synthesized compound and for understanding the relationship between its structure and its spectroscopic properties.
For this compound, DFT calculations could be used to predict its 1H and 13C NMR chemical shifts. The calculations would provide theoretical values that can be compared with experimental data to aid in the assignment of peaks in the spectra. Discrepancies between the calculated and experimental values can often be explained by solvent effects or conformational dynamics that are not fully captured in the computational model.
Similarly, the vibrational frequencies of the molecule can be calculated and used to predict its IR and Raman spectra. The computed spectrum can be used to assign the vibrational modes corresponding to the observed experimental bands. For instance, the characteristic stretching frequencies of the C-O bonds in the dioxolane ring, the N-O bonds of the nitro group, and the C-H bonds of the methyl and aromatic groups could be precisely identified. A study on the related compound 2-methoxy-1,3-dioxolane (B17582) demonstrated the successful application of DFT in assigning its vibrational spectra. researchgate.net
Applications of 4 Methyl 2 4 Nitrophenyl 1,3 Dioxolane in Advanced Organic Synthesis and Materials Science
4-Methyl-2-(4-nitrophenyl)-1,3-dioxolane as a Versatile Synthetic Building Block
The primary role of this compound in organic chemistry is as a synthetic intermediate, where it functions both as a precursor in complex molecular assembly and as a protective shield for a reactive functional group.
Precursor in Multistep Organic Synthesis
In multistep synthesis, 1,3-dioxolanes are recognized as crucial intermediates for producing pharmaceuticals, fragrances, and other high-value organic compounds. nih.gov The title compound, by masking the aldehyde functionality of 4-nitrobenzaldehyde (B150856), allows chemists to perform reactions on other parts of a molecule without unintended reactions at the carbonyl carbon. Once the desired transformations are complete, the aldehyde can be regenerated.
Research has demonstrated the use of related nitrophenyl dioxolane structures as precursors in the synthesis of complex molecules. For instance, (4R,5R)-Diethyl 2-(4-nitrophenyl)-1,3-dioxolane-4,5-dicarboxylate, synthesized from 4-nitrobenzaldehyde, serves as a building block for more elaborate structures. nih.gov Such compounds are important starting materials for synthesizing platinum complexes with potential antitumor activity. nih.gov This highlights a strategy where the nitrophenyl dioxolane framework is a key component of the final molecular architecture, not just a temporary intermediate. The presence of the nitro group offers further synthetic handles, as it can be reduced to an amine, enabling a wide range of subsequent chemical modifications.
Role as a Protecting Group for Carbonyl Compounds
The most fundamental application of the 1,3-dioxolane (B20135) moiety is the protection of carbonyl groups (aldehydes and ketones) from a variety of reaction conditions. nih.govwikipedia.org The formation of this compound is a direct result of protecting the aldehyde group of 4-nitrobenzaldehyde with propylene (B89431) glycol, typically under acidic catalysis. organic-chemistry.org
This protection strategy is effective because cyclic acetals are notably stable in the presence of nucleophiles, bases, and certain oxidizing and reducing agents. organic-chemistry.org This stability allows for a broad scope of chemical transformations elsewhere in the molecule. The removal of the protecting group, or deprotection, is generally accomplished through acid-catalyzed hydrolysis, which efficiently regenerates the original carbonyl compound. wikipedia.orgorganic-chemistry.org
The electronic properties of the substituent on the aromatic ring significantly influence the stability of the acetal (B89532). The rate-determining step in acid-catalyzed hydrolysis is the formation of a resonance-stabilized carboxonium ion. nih.gov A systematic study on the hydrolysis of various benzylidene acetals revealed that electron-withdrawing groups, such as the 4-nitro group, destabilize this positively charged intermediate. This destabilization increases the energy of the transition state, thereby slowing the rate of hydrolysis. nih.gov Consequently, this compound is more stable to acidic conditions compared to its counterparts with electron-donating or neutral substituents.
Table 1: Influence of Aromatic Substituents on Acetal Hydrolysis Rate
Data from a study on the pH sensitivity of acetals, illustrating how electron-withdrawing groups (like NO₂) decrease the rate of hydrolysis compared to electron-donating groups (like OCH₃). The half-life (t₁/₂) is the time required for half of the compound to hydrolyze at a given pH.
| Substituent (at para-position) | Electronic Effect | Relative Hydrolysis Half-life (t₁/₂) |
|---|---|---|
| -OCH₃ | Strongly Electron-Donating | Fastest |
| -H | Neutral | Intermediate |
| -Cl | Weakly Electron-Withdrawing | Slow |
| -NO₂ | Strongly Electron-Withdrawing | Slowest |
Integration of this compound into Polymer Chemistry and Materials Science
The incorporation of specialized chemical structures into polymers is a key strategy for creating advanced materials with tailored properties. The acetal linkage and the nitrophenyl group are both functional moieties that can impart unique characteristics to a polymer backbone.
Monomer Applications in Polymerization Studies
While direct studies on the polymerization of this compound are not prominent in the literature, the polymerization of structurally related dioxolane monomers is well-established. For example, monomers like 4-methyl-2-methylene-1,3-dioxolane can undergo cationic polymerization. researchgate.net Similarly, other cyclic ketene (B1206846) acetals are effective monomers for radical ring-opening polymerization, which can be used to produce degradable polymers. rsc.org
Functionalized cyclic acetals are often used as comonomers. In one strategy, they are copolymerized with lactide via cationic ring-opening polymerization to introduce pendant functional groups into polylactide chains, creating degradable materials with reactive handles for further modification. nih.govresearchgate.net The presence of the acetal group in the polymer backbone introduces hydrolytic instability, making the resulting materials biodegradable. researchgate.net
Development of New Materials and Functional Polymers
The development of functional polymers often relies on the precise placement of specific chemical groups to control the material's properties. nih.govmdpi.com Incorporating a unit like this compound into a polymer chain would offer several advantages. The acetal linkages would render the polymer susceptible to degradation under acidic conditions, a desirable feature for applications like drug delivery systems or environmentally benign plastics. researchgate.netresearchgate.net
Furthermore, the nitrophenyl group can impart specific functionalities. For instance, the incorporation of ortho-nitrobenzyl groups into polyacetals has been shown to make the materials photodegradable, meaning they break down upon exposure to light. researchgate.net The para-nitro configuration in the title compound could potentially be exploited to create materials that respond to other stimuli or to finely tune the electronic and physical properties of the polymer. The development of such "smart" polymers that respond to triggers like pH or light is a major focus of modern materials science. nih.gov
Future Research Trajectories and Current Challenges for 4 Methyl 2 4 Nitrophenyl 1,3 Dioxolane
Exploration of Unconventional Reactivity and Novel Transformations for 4-Methyl-2-(4-nitrophenyl)-1,3-dioxolane
Future research is poised to move beyond the conventional chemistry of this compound and explore transformations that leverage its unique structural features—namely the nitro group and the acetal (B89532) functionality. The electron-withdrawing nature of the 4-nitrophenyl group significantly influences the compound's chemical behavior. cymitquimica.com
Key areas for future investigation include:
Nitro Group Transformations : A primary avenue of research involves the selective reduction of the nitro group. smolecule.com This transformation would yield 2-(4-aminophenyl)-4-methyl-1,3-dioxolane, a valuable bifunctional molecule possessing a protected aldehyde and a reactive aniline (B41778) moiety, opening pathways to novel polymers and pharmaceutical intermediates.
Radical Reactions : The C-2 position of the dioxolane ring is a potential site for radical formation. smolecule.com Investigating radical-mediated C-C bond-forming reactions could lead to the synthesis of more complex molecular architectures with the dioxolane unit serving as a key building block.
Photochemical Cleavage : Drawing inspiration from the well-documented photochemistry of 2-nitrobenzylidene acetals, a significant opportunity lies in exploring the light-induced cleavage of this compound. acs.orgacs.org Photolysis of such compounds typically leads to the formation of a 2-nitrosobenzoate ester intermediate, which can then be hydrolyzed to release the protected diol. acs.org This "caged" compound strategy could be developed for applications in controlled-release systems, where light acts as an external trigger to liberate propane-1,2-diol and 4-nitrosobenzaldehyde. The mechanism, which has been studied for related compounds, involves the formation of an aci-nitro transient upon irradiation. acs.org
Challenges in this area include achieving high selectivity in these transformations, preventing undesired side reactions, and fully characterizing the often-transient intermediates involved, particularly in photochemical processes.
Development of Highly Efficient and Sustainable Synthetic Routes for this compound
The traditional synthesis of dioxolanes involves the acid-catalyzed condensation of an aldehyde with a diol. For this compound, this involves the reaction of 4-nitrobenzaldehyde (B150856) with propane-1,2-diol. While effective, conventional methods often rely on homogeneous catalysts like p-toluenesulfonic acid, which can be difficult to separate from the reaction mixture, and may require harsh conditions. smolecule.com
A major challenge and research focus is the development of greener, more efficient, and economically viable synthetic protocols. This aligns with the broader principles of green chemistry, which advocate for minimizing waste and avoiding hazardous substances. unibo.ituni-saarland.de Future research trajectories are centered on alternative catalytic systems that offer improved performance and sustainability.
| Catalyst System | Substrates (Examples) | Conditions | Yield (Examples) | Sustainability Advantages |
| Montmorillonite K10 | Salicylaldehyde, various diols | Reflux in toluene (B28343) | 45-93% | Heterogeneous, reusable, mild conditions |
| FIBAN K-1 (Sulfonated Cation Exchanger) | Substituted benzaldehydes, propane-1,2-diol | Boiling benzene (B151609) | Not specified | Heterogeneous, easily separable catalyst |
| Schreiner's Thiourea | Aromatic/aliphatic aldehydes, alcohols | Photochemical (household lamps) | 36-96% | Metal-free, mild, light-driven |
| p-Toluenesulfonic Acid (Conventional) | 4-Nitrobenzaldehyde, ethylene (B1197577) glycol | Not specified | Effective | Well-established, but homogeneous |
This table is illustrative, based on data for the synthesis of related dioxolanes, suggesting potential sustainable routes for the title compound.
Future efforts will likely concentrate on adapting heterogeneous catalysts, such as clays (B1170129) (Montmorillonite K10) nih.gov and ion-exchange resins (FIBAN K-1), researchgate.net for the synthesis of the title compound. These solid acid catalysts simplify product purification and can often be recycled, reducing waste. Furthermore, exploring novel activation methods, such as photochemical acetalization using organocatalysts like Schreiner's thiourea, presents a promising, metal-free alternative to traditional acid catalysis. rsc.org
Advanced Computational Modeling for Deeper Mechanistic Understanding and Property Prediction
Advanced computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for gaining deeper insights into the behavior of this compound. While specific computational studies on this exact molecule are not yet prevalent, the methodologies have been extensively applied to structurally similar compounds, demonstrating their predictive power.
Future computational research should focus on:
Mechanistic Elucidation : DFT calculations can be used to map the potential energy surfaces of key reactions, such as acid-catalyzed hydrolysis and potential photochemical cleavage. acs.orgmdpi.com This allows for the identification of transition states and intermediates, providing a detailed, step-by-step understanding of the reaction mechanism. For instance, modeling the hydrolysis could clarify the roles of protonation and water networks in the rate-determining step. mdpi.com
Property Prediction : Computational models can predict various electronic and structural properties. The presence of the electron-withdrawing nitro group is known to be a key factor influencing reactivity. cymitquimica.com Molecular orbital calculations (e.g., HOMO-LUMO analysis) can quantify this influence and help predict the molecule's susceptibility to nucleophilic or electrophilic attack.
Spectroscopic Correlation : Calculating properties like NMR chemical shifts and vibrational frequencies can aid in the experimental characterization of the compound and any transformation products.
A significant challenge is ensuring the accuracy of these computational models, which requires careful selection of functionals and basis sets and validation against experimental data.
Integration of this compound into Supramolecular Architectures
The field of supramolecular chemistry, which studies complex systems formed through non-covalent interactions, offers a compelling future for this compound. The molecule contains distinct features that can act as supramolecular synthons—reliable recognition motifs that guide the assembly of molecules into larger, ordered structures.
The key molecular components for supramolecular design are:
The 4-Nitrophenyl Group : This unit is a well-known participant in π-π stacking interactions. The electron-deficient nature of the nitro-substituted aromatic ring can lead to favorable stacking with electron-rich aromatic systems.
The Nitro Group Oxygen Atoms : These can act as hydrogen bond acceptors, interacting with suitable donor groups on other molecules.
The Dioxolane Oxygen Atoms : These also have the potential to act as hydrogen bond acceptors.
Research in this area will likely explore the co-crystallization of this compound with other molecules to form novel crystalline solids with specific network architectures. The goal is to control the self-assembly process to create materials with tailored properties, such as microporosity or specific optical responses. The challenge lies in the subtle interplay of various weak interactions, where predicting the final crystal packing remains a significant hurdle.
Environmental Impact and Sustainability Considerations in Dioxolane Research
The environmental profile of dioxolanes is a critical consideration for their future development and application. As a class of compounds, dioxolanes are recognized as volatile organic compounds (VOCs) that can contribute to air pollution. Their handling and disposal must be managed carefully to prevent environmental release and potential contamination of waterways.
The broader context of dioxolane research is increasingly influenced by the principles of green chemistry. rsc.org There is a significant push to develop dioxolanes from renewable, bio-based feedstocks rather than traditional fossil sources. While this compound is derived from petrochemical precursors, future research must address its lifecycle to minimize environmental impact.
Key sustainability challenges and research directions include:
Biodegradability Studies : Assessing the biodegradability of this compound is crucial to understand its environmental persistence.
Toxicity Evaluation : Determining the ecotoxicity and human toxicity profiles is essential for safe handling and for evaluating its suitability in potential applications.
Green Synthesis Routes : As discussed in section 7.2, the development of sustainable synthetic methods using non-toxic solvents, reusable catalysts, and energy-efficient processes is paramount. unibo.ituni-saarland.de
Addressing these environmental and sustainability concerns is not only a scientific challenge but also a responsibility that will shape the future trajectory of research on this compound and related compounds.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 4-Methyl-2-(4-nitrophenyl)-1,3-dioxolane, and how can purity be optimized?
- Answer : Synthesis typically involves acid-catalyzed cyclocondensation of 4-nitrophenyl ketones with diols. To optimize purity, employ techniques like column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol. Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC (C18 column, UV detection at 254 nm) . For reproducibility, document stoichiometric ratios, temperature control (±2°C), and inert atmosphere conditions (e.g., nitrogen purge) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Answer : Use a combination of:
- ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm the dioxolane ring structure and substituent positions.
- FT-IR to identify key functional groups (e.g., C-O-C at ~1100 cm⁻¹, NO₂ stretching at ~1520 cm⁻¹).
- Mass spectrometry (EI-MS) for molecular ion validation (expected m/z: 237.22).
Cross-reference data with PubChem or NIST databases to resolve ambiguities .
Q. How does the nitro group influence the compound’s stability under varying pH and temperature conditions?
- Answer : The electron-withdrawing nitro group enhances hydrolytic stability in acidic conditions but may promote degradation in alkaline media (pH >10). Conduct accelerated stability studies using HPLC to track degradation products (e.g., nitrophenol derivatives). Store the compound at 0–6°C in amber vials to mitigate photodegradation .
Advanced Research Questions
Q. What mechanistic pathways explain the regioselectivity of this compound formation?
- Answer : Regioselectivity is governed by steric and electronic factors. The nitro group directs cyclization via resonance stabilization of intermediates. Computational studies (DFT at B3LYP/6-31G* level) can model transition states to validate proposed mechanisms. Compare experimental yields with simulated activation energies to refine synthetic protocols .
Q. How can contradictions in reported reaction yields for this compound be resolved?
- Answer : Discrepancies often arise from unaccounted variables like trace moisture or catalyst deactivation. Implement a factorial design (e.g., 2³ design) to test interactions between temperature, catalyst loading, and solvent polarity. Use ANOVA to identify statistically significant factors and optimize conditions . Replicate studies under controlled humidity (<5% RH) and pre-activated molecular sieves .
Q. What interdisciplinary approaches integrate this compound into materials science or pharmacology?
- Answer :
- Materials Science : Explore its use as a monomer for nitro-functionalized polymers via ring-opening polymerization. Characterize thermal stability (TGA/DSC) and mechanical properties.
- Pharmacology : Screen for bioactivity (e.g., antimicrobial assays) using microdilution techniques. Assess cytotoxicity via MTT assays on mammalian cell lines.
Theoretical frameworks (e.g., QSAR models) can prioritize experimental targets .
Q. How do computational methods enhance the understanding of this compound’s electronic properties?
- Answer : Perform density functional theory (DFT) calculations to map electron density distributions, HOMO-LUMO gaps, and electrostatic potential surfaces. Compare computed NMR/IR spectra with experimental data to validate models. Use molecular docking simulations to predict interactions with biological targets .
Methodological Considerations
- Data Validation : Cross-check experimental results with crystallographic data (if available) or high-resolution mass spectrometry (HRMS) to confirm molecular integrity .
- Ethical Reporting : Disclose all synthetic conditions and analytical parameters to enable replication. Use standardized units (e.g., IUPAC nomenclature, SI units) .
- Interdisciplinary Collaboration : Leverage CRDC classifications (e.g., RDF2050103 for chemical engineering design) to align with funding priorities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
